DY-46-2

Epigenetics Drug Discovery Structure-Activity Relationship

DY-46-2 is a rigorously characterized selective DNMT3A inhibitor. It occupies both SAM-cofactor and cytosine pockets, achieving sub-μM potency (IC50 0.39 μM) with 33.3×/269×/>1000× selectivity over DNMT1/DNMT3B/G9a. Its 43–303× cancer vs. PBMC selectivity index minimizes bone marrow toxicity unlike nucleoside analogs. Critical for DNMT3A-mutation-driven hematological malignancy models where pan-DNMT agents fail. Procure as a calibrated reference standard for reproducible DNMT3A enzymatic and cellular assays.

Molecular Formula C19H22N6O5S
Molecular Weight 446.5 g/mol
Cat. No. B15623206
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDY-46-2
Molecular FormulaC19H22N6O5S
Molecular Weight446.5 g/mol
Structural Identifiers
InChIInChI=1S/C19H22N6O5S/c1-12-15(17(26)23-13-4-5-14(21-10-13)31(20,28)29)16-18(30-12)22-11-25(19(16)27)9-8-24-6-2-3-7-24/h4-5,10-11H,2-3,6-9H2,1H3,(H,23,26)(H2,20,28,29)
InChIKeyFAZNWIGAOYXZGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DY-46-2 – A Next-Generation Non-Nucleoside DNMT3A Inhibitor for Epigenetic Research and Oncology Drug Discovery


DY-46-2 is a novel, non-nucleoside small-molecule inhibitor that selectively targets DNA methyltransferase 3A (DNMT3A), the de novo DNA methylation enzyme implicated in hematological malignancies and solid tumors [1]. Identified through a multistep structure-based virtual screening and similarity-search optimization campaign, DY-46-2 features a furo[2,3-d]pyrimidine scaffold that simultaneously occupies both the SAM-cofactor pocket and the cytosine pocket of DNMT3A—a binding mode distinct from classical nucleoside analogs such as decitabine and from earlier non-nucleoside chemotypes [1]. Its sub-micromolar potency, multi-fold selectivity over sister DNMTs and G9a, and favorable normal-cell safety profile position it as a uniquely characterized tool for dissecting DNMT3A-specific biology and a reference standard for DNMT3A inhibitor procurement.

Why DY-46-2 Cannot Be Replaced by Another DNMT3A-Targeted Compound Without Quantitative Justification


The DNMT inhibitor landscape is starkly heterogeneous: nucleoside analogs (e.g., decitabine, azacitidine) act through covalent DNA incorporation and enzyme trapping, causing mechanism-based cytotoxicity, while non-nucleoside inhibitors exhibit wide-ranging selectivity profiles that are exquisitely sensitive to scaffold modifications [1]. Within the non-nucleoside class, even a minor structural change—such as the substituent variation that distinguishes DY-46-2 from its parent hit DY-46—can produce a 3.3-fold potency shift and dramatically alter selectivity against DNMT1, DNMT3B, and G9a [1]. Consequently, substituting DY-46-2 with another “DNMT3A inhibitor” without matching its quantitative selectivity, cellular potency, and normal-cell cytotoxicity profile risks off-target transcriptional effects, experimental irreproducibility, and erroneous biological conclusions.

DY-46-2: Head-to-Head and Cross-Study Quantitative Differentiation Evidence


3.3-Fold Superior DNMT3A Inhibitory Potency Over the Parent Hit Compound DY-46

In the same in vitro DNMT3A enzymatic assay, the lead-optimized analog DY-46-2 achieved an IC50 of 0.39 ± 0.23 μM, representing a 3.3-fold improvement over the parent hit DY-46 (IC50 = 1.3 ± 0.22 μM) [1]. This gain was achieved through similarity-based analog searching that preserved the dual-pocket binding mode while enhancing interactions within the SAM-cofactor pocket, demonstrating that DY-46-2 is the most potent member of its furo-pyrimidine series [1].

Epigenetics Drug Discovery Structure-Activity Relationship

Unmatched Selectivity Window Against DNMT1, DNMT3B, and G9a – Confirmed in Parallel Enzymatic Assays

When tested in parallel against the same panel of SAM-dependent methyltransferases, DY-46-2 displayed 33.3-fold selectivity over DNMT1 (IC50 = 13.0 μM), 269-fold selectivity over DNMT3B (IC50 = 105 μM), and >1000-fold selectivity over the histone methyltransferase G9a (IC50 >500 μM) [1]. This selectivity profile is intrinsic to the furo-pyrimidine scaffold and can be further tuned by substituent modifications, offering a level of isoform discrimination not achievable with pan-DNMT or nucleoside inhibitors [1].

Epigenetics Selectivity Profiling Methyltransferase Biology

20-Fold Higher DNMT3A Potency and Dramatically Superior Isoform Selectivity vs Pan-DNMT Inhibitor SGI-1027

SGI-1027, a widely used non-nucleoside DNMT inhibitor, inhibits DNMT1, DNMT3A, and DNMT3B with comparable IC50 values of 6, 8, and 7.5 μM, respectively, in cell-free assays . In contrast, DY-46-2 inhibits DNMT3A with an IC50 of 0.39 μM—a 20-fold potency advantage—while sparing DNMT1 (13.0 μM) and DNMT3B (105 μM) [1]. The selectivity ratio (DNMT1/DNMT3A) for DY-46-2 is 33.3, compared with 0.75 for SGI-1027, underscoring that SGI-1027 cannot substitute for DY-46-2 in experiments requiring DNMT3A-specific interrogation.

Epigenetic Inhibitors DNMT3A Selectivity Cross-Compound Benchmarking

Over 800-Fold Gain in DNMT3A Potency Relative to Classical Non-Nucleoside Inhibitor RG-108

RG-108 is a frequently cited non-nucleoside DNMT inhibitor that shows weak activity against DNMT3A (IC50 ≈ 315 μM) and DNMT1 (IC50 ≈ 390 μM) [1]. DY-46-2, with a DNMT3A IC50 of 0.39 μM, achieves an approximately 808-fold potency enhancement over RG-108 on the same target [2]. This massive potency differential means that concentrations of RG-108 required to engage DNMT3A meaningfully are often unattainable in cell-based assays without solvent toxicity or off-target effects, whereas DY-46-2 operates comfortably in the sub-micromolar range.

Epigenetic Chemical Biology DNMT3A Pharmacology Inhibitor Benchmarking

Cancer Cell Antiproliferative Activity with a Wide Safety Margin in Normal Peripheral Blood Mononuclear Cells

DY-46-2 exhibited potent antiproliferative effects across a panel of hematological and solid tumor cell lines, with IC50 values of 0.3 μM (HCT116 colon cancer), 0.5 μM (K562 leukemia), 0.7 μM (THP-1 and U937 leukemia), 1.7 μM (DU145 prostate cancer), and 2.1 μM (A549 lung cancer), while showing negligible cytotoxicity in normal peripheral blood mononuclear cells (PBMCs; IC50 = 91 μM) . This yields a selectivity index (PBMC IC50 / cancer cell IC50) ranging from ~43 (A549) to ~303 (HCT116), indicating a substantial in vitro therapeutic window that is often lacking in nucleoside DNMT inhibitors approved for clinical use.

Cancer Biology Cytotoxicity Profiling Therapeutic Window

DY-46-2: High-Confidence Application Scenarios Derived from Quantitative Differentiation Evidence


De Novo DNA Methylation Dissection in Cancer Epigenetics

Because DY-46-2 exhibits 269-fold selectivity over DNMT3B and 33.3-fold over DNMT1, researchers can attribute observed changes in CpG island methylation and tumor suppressor gene reactivation (e.g., p53) specifically to DNMT3A inhibition rather than to maintenance methylation or DNMT3B compensation [1]. This is critical in hematological malignancy models where DNMT3A mutations drive disease pathogenesis, and where pan-DNMT inhibitors (SGI-1027, decitabine) cannot resolve isoform-specific contributions [1].

Chemical Biology Studies Requiring Selective Blockade of SAM-Dependent Methyltransferase Subfamilies

With >1000-fold selectivity over the histone methyltransferase G9a, DY-46-2 provides a clean pharmacological tool for experiments that must separate DNA methylation effects from histone H3K9 methylation crosstalk [1]. This selectivity is absent in dual G9a/DNMT inhibitors such as CM272, making DY-46-2 the preferred agent for studies focused exclusively on DNA methylation dynamics [1].

Early-Stage Oncology Drug Discovery Requiring Low Normal-Cell Cytotoxicity

The 43–303-fold selectivity index between cancer cell lines (IC50: 0.3–2.1 μM) and normal PBMCs (IC50: 91 μM) makes DY-46-2 a suitable starting point for hit-to-lead programs targeting DNMT3A-dependent cancers, as it minimizes the bone marrow toxicity commonly associated with nucleoside DNMT inhibitors such as decitabine and azacitidine [1]. Lead optimization campaigns can use DY-46-2's scaffold to further improve potency while preserving this favorable safety margin.

Standardized Reference Compound for DNMT3A Assay Validation and Inhibitor Screening

Given its extensively characterized biochemical profile—sub-micromolar IC50 (0.39 μM), defined selectivity ratios (33.3×, 269×, >1000×), and reproducible cellular activity across multiple cancer lines—DY-46-2 can serve as a calibrated positive control in DNMT3A enzymatic screens and cellular methylation assays, enabling cross-study normalization that is impossible with less selective or poorly characterized reference inhibitors [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
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